molecular formula C9H11NO5 B8472155 Cyclobutyl 2,5-dioxopyrrolidin-1-yl carbonate

Cyclobutyl 2,5-dioxopyrrolidin-1-yl carbonate

Cat. No. B8472155
M. Wt: 213.19 g/mol
InChI Key: FJBPDAJKMOZFQD-UHFFFAOYSA-N
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Patent
US08815849B2

Procedure details

Cyclobutanol (2 g, 27.7 mmol) and N,N-Dimethylaniline (3.69 g, 30.5 mmol) were slowly added to a mixture of triphosgene (8.22 g, 27.7 mmol, 1 eq) in dry THF (20 mL) at 0° C. After 10 minutes, the reaction was warmed to 10° C. and stirred for 12 hour. Dry CH2Cl2 (20 mL) was added and the mixture was poured slowly into a solution of N-hydroxysuccinimide (4.14 g, 36 mmol) in dry CH2Cl2 (20 mL) at 0° C. The mixture was stirred at 10° C. for 10 hours. H2O (20 mL) was added and the mixture was stirred for 3 hours. The mixture was extracted with ethyl acetate (2×30 mL). The organic layer was washed with brine (20 mL) and dried over Na2SO4. The solvent was removed under vacuum resulting in cyclobutyl 2,5-dioxopyrrolidin-1-yl carbonate (1 g, 16% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
8.22 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([OH:5])[CH2:4][CH2:3][CH2:2]1.CN(C)C1C=CC=CC=1.ClC(Cl)(O[C:19](=[O:25])[O:20]C(Cl)(Cl)Cl)Cl.O[N:28]1[C:32](=[O:33])[CH2:31][CH2:30][C:29]1=[O:34]>C1COCC1.C(Cl)Cl.O>[C:19](=[O:25])([O:20][N:28]1[C:32](=[O:33])[CH2:31][CH2:30][C:29]1=[O:34])[O:5][CH:1]1[CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(CCC1)O
Name
Quantity
3.69 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
8.22 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.14 g
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
stirred for 12 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 10° C. for 10 hours
Duration
10 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (2×30 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(OC1CCC1)(ON1C(CCC1=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 16.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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